molecular formula C13H11ClFN3O B14931182 1-(3-Chloro-4-fluorophenyl)-3-(pyridin-2-ylmethyl)urea

1-(3-Chloro-4-fluorophenyl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B14931182
M. Wt: 279.70 g/mol
InChI Key: XFARSBPHXSWYJD-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-N’-(2-pyridylmethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to a 3-chloro-4-fluorophenyl group and a 2-pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-(2-pyridylmethyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with 2-pyridylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-4-fluorophenyl)-N’-(2-pyridylmethyl)urea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents, catalysts, and reaction conditions can be fine-tuned to achieve the desired efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-N’-(2-pyridylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of substituted urea compounds.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-N’-(2-pyridylmethyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-(2-pyridylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-N’-(2-pyridylmethyl)urea
  • N-(4-Fluorophenyl)-N’-(2-pyridylmethyl)urea
  • N-(3-Chloro-4-fluorophenyl)-N’-(3-pyridylmethyl)urea

Uniqueness

N-(3-Chloro-4-fluorophenyl)-N’-(2-pyridylmethyl)urea is unique due to the specific combination of the 3-chloro-4-fluorophenyl and 2-pyridylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H11ClFN3O

Molecular Weight

279.70 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(pyridin-2-ylmethyl)urea

InChI

InChI=1S/C13H11ClFN3O/c14-11-7-9(4-5-12(11)15)18-13(19)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H2,17,18,19)

InChI Key

XFARSBPHXSWYJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)NC2=CC(=C(C=C2)F)Cl

solubility

>42 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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